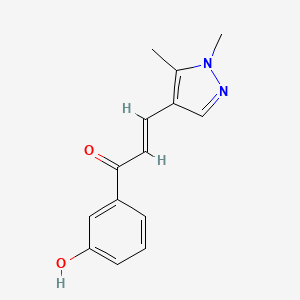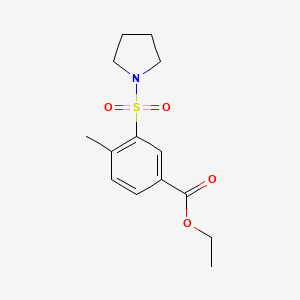
2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are molecules that regulate various physiological functions such as pain, mood, and appetite. Inhibition of FAAH results in increased levels of endocannabinoids, which can have therapeutic effects.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide inhibits the activity of this compound, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting this compound, the levels of these endocannabinoids are increased, which can have therapeutic effects. Anandamide and 2-AG bind to cannabinoid receptors in the body, which are involved in various physiological functions such as pain, mood, and appetite.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to increase endocannabinoid levels and reduce pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models. However, more research is needed to understand the full range of biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide in lab experiments is its specificity for this compound inhibition. This allows researchers to study the effects of increased endocannabinoid levels without affecting other pathways. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound for experiments.
Orientations Futures
For research on 2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide include studying its potential therapeutic effects in various conditions such as pain, inflammation, anxiety, and depression. It may also be useful to investigate its effects on other physiological functions such as appetite and sleep. Additionally, more research is needed to understand the full range of biochemical and physiological effects of this compound, as well as its potential side effects and safety profile.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide involves the reaction of 4-chlorophenol with 4-pyridinemethanol to form 4-(pyridin-4-ylmethyl)phenol. This intermediate is then reacted with butyryl chloride to form this compound. The overall yield of this synthesis is around 20%.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide has been studied for its potential therapeutic effects in various conditions such as pain, inflammation, anxiety, and depression. In preclinical studies, it has been shown to increase endocannabinoid levels and reduce pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-15(21-14-5-3-13(17)4-6-14)16(20)19-11-12-7-9-18-10-8-12/h3-10,15H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIETXPWTEPOXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,4-diethoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5345849.png)
![5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5345856.png)

![N-(2-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5345869.png)
![(3S)-1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-ol](/img/structure/B5345875.png)

![N-(2-furylmethyl)-6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5345877.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5345891.png)
![N'-(3,3-dimethyl-5-oxocyclohexylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5345897.png)
![1-acetyl-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5345923.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5345930.png)
![5-{[4-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}-2-methoxypyrimidine](/img/structure/B5345933.png)
![1-(4-chlorophenyl)-2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5345938.png)
